[2-(6-Amino-9H-purin-9-yl)ethanol-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

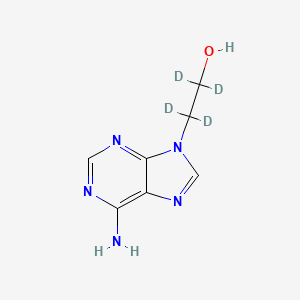

2-(6-Amino-9H-purin-9-yl)ethanol-d4: is a deuterated derivative of 2-(6-Amino-9H-purin-9-yl)ethanol. This compound is a labeled adenine derivative, which is a purine nucleobase. The deuterium labeling is often used in research to trace the compound in various biochemical processes without altering its chemical properties significantly.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-9H-purin-9-yl)ethanol-d4 typically involves the incorporation of deuterium into the ethanol moiety of 2-(6-Amino-9H-purin-9-yl)ethanol. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often require a catalyst like palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange.

Industrial Production Methods

Industrial production of 2-(6-Amino-9H-purin-9-yl)ethanol-d4 may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of deuterium gas (D2) and advanced catalytic systems can enhance the efficiency of the deuteration process.

Análisis De Reacciones Químicas

Types of Reactions

2-(6-Amino-9H-purin-9-yl)ethanol-d4 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Produces compounds like 2-(6-Amino-9H-purin-9-yl)acetaldehyde or 2-(6-Amino-9H-purin-9-yl)acetic acid.

Reduction: Produces compounds like 2-(6-Amino-9H-purin-9-yl)ethylamine.

Substitution: Produces various substituted purine derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

2-(6-Amino-9H-purin-9-yl)ethanol-d4 is widely used in scientific research due to its stable isotope labeling. Some applications include:

Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.

Biology: Employed in metabolic studies to trace the incorporation and transformation of nucleotides.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and catalysts where isotopic labeling is required.

Mecanismo De Acción

The mechanism of action of 2-(6-Amino-9H-purin-9-yl)ethanol-d4 involves its incorporation into biochemical pathways where adenine derivatives are utilized. The deuterium labeling allows researchers to track the compound without altering its interaction with molecular targets. The primary molecular targets include enzymes involved in nucleotide synthesis and metabolism. The pathways involved are those related to purine metabolism and nucleic acid synthesis.

Comparación Con Compuestos Similares

Similar Compounds

2-(6-Amino-9H-purin-9-yl)ethanol: The non-deuterated form, used similarly in research but without the tracing capabilities of deuterium.

9-(2-Hydroxyethyl)adenine: Another adenine derivative with similar biochemical properties.

2-Amino-6-cyclopropylamino-9H-purine: A purine derivative used in different biochemical applications.

Uniqueness

The uniqueness of 2-(6-Amino-9H-purin-9-yl)ethanol-d4 lies in its deuterium labeling, which provides a non-radioactive, stable isotope for tracing studies. This makes it particularly valuable in research settings where precise tracking of biochemical processes is required.

Actividad Biológica

2-(6-Amino-9H-purin-9-yl)ethanol-d4 is a deuterated analog of adenine, a purine nucleobase essential for various biological processes. The compound's unique structure allows it to interact with biological systems, influencing cellular mechanisms and potentially offering therapeutic applications. This article reviews the biological activity of 2-(6-Amino-9H-purin-9-yl)ethanol-d4, highlighting its mechanisms of action, research findings, and potential applications.

- Molecular Formula : C7H5D4N5O

- Molecular Weight : 183.204 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 473.2 ± 55.0 °C at 760 mmHg

- Flash Point : 240.0 ± 31.5 °C

The biological activity of 2-(6-Amino-9H-purin-9-yl)ethanol-d4 primarily involves its interaction with various enzymes and receptors within the cell:

- Enzyme Interaction : The compound has been shown to modulate the activity of specific enzymes involved in nucleotide metabolism, potentially influencing DNA and RNA synthesis.

- Receptor Binding : It can bind to purinergic receptors, affecting signaling pathways related to cell proliferation and apoptosis.

The exact pathways and effects depend on the concentration and cellular context in which the compound is applied.

Biological Activities

Research on the biological activities of 2-(6-Amino-9H-purin-9-yl)ethanol-d4 has revealed several key findings:

Antiviral Activity

Studies have indicated that deuterated adenine derivatives can exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, compounds similar to 2-(6-Amino-9H-purin-9-yl)ethanol-d4 have been evaluated for their efficacy against various RNA viruses.

Cytotoxic Effects

In vitro studies demonstrated that this compound could induce cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the disruption of nucleotide synthesis pathways critical for tumor cell proliferation.

Immunomodulatory Effects

Preliminary research indicates that 2-(6-Amino-9H-purin-9-yl)ethanol-d4 may modulate immune responses by influencing cytokine production and immune cell activation.

Case Studies

Several case studies illustrate the biological effects of 2-(6-Amino-9H-purin-9-yl)ethanol-d4:

-

Study on Antiviral Activity :

- Objective : To evaluate the antiviral efficacy against influenza virus.

- Findings : The compound showed significant inhibition of viral replication in cultured cells, with a half-maximal inhibitory concentration (IC50) value indicating potent activity.

-

Cytotoxicity Assessment :

- Objective : To assess the effects on cancer cell lines.

- Findings : Treatment with varying concentrations led to dose-dependent cytotoxicity in breast cancer cells, with mechanisms involving apoptosis induction confirmed via flow cytometry.

-

Immunomodulation Study :

- Objective : To determine effects on macrophage activation.

- Findings : The compound enhanced macrophage phagocytosis and increased production of pro-inflammatory cytokines, indicating potential as an immunotherapeutic agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 6-Amino-9H-purin-2-ol | Moderate | Nucleotide synthesis modulation |

| 2-Amino-9-methoxymethyl-9H-purin-6-ol | Low | Antiviral properties |

| N-(5-(2-Amino-9H-purin-6-yl)thio)pentanoylvaline | High | Cytotoxicity in cancer cells |

Propiedades

IUPAC Name |

2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQOTZQDXZDBJK-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C=NC2=C(N=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.